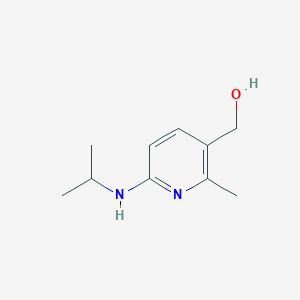

(6-(Isopropylamino)-2-methylpyridin-3-yl)methanol

CAS No.:

Cat. No.: VC17437471

Molecular Formula: C10H16N2O

Molecular Weight: 180.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N2O |

|---|---|

| Molecular Weight | 180.25 g/mol |

| IUPAC Name | [2-methyl-6-(propan-2-ylamino)pyridin-3-yl]methanol |

| Standard InChI | InChI=1S/C10H16N2O/c1-7(2)11-10-5-4-9(6-13)8(3)12-10/h4-5,7,13H,6H2,1-3H3,(H,11,12) |

| Standard InChI Key | VRBKOEWSNYRMHF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=N1)NC(C)C)CO |

Introduction

Structural and Molecular Properties

The molecular formula of (6-(Isopropylamino)-2-methylpyridin-3-yl)methanol is C₁₀H₁₆N₂O, with a molecular weight of 180.25 g/mol. Its IUPAC name is 3-(hydroxymethyl)-2-methyl-6-(propan-2-ylamino)pyridine, reflecting the substituents on the pyridine ring. Key structural features include:

-

A pyridine ring serving as the core scaffold.

-

A hydroxymethyl (-CH₂OH) group at position 3.

-

A methyl (-CH₃) group at position 2.

-

An isopropylamino (-NHCH(CH₃)₂) group at position 6.

The compound’s polarity, influenced by the hydroxymethyl and amino groups, suggests moderate solubility in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO). LogP values, estimated using computational tools, indicate a balance between hydrophilic and lipophilic properties (predicted LogP ≈ 1.2), making it suitable for diverse synthetic applications .

Synthesis and Optimization

Synthetic Routes

The synthesis of (6-(Isopropylamino)-2-methylpyridin-3-yl)methanol typically involves multi-step reactions, as outlined below:

Step 1: Preparation of 2-Methyl-6-chloropyridin-3-yl)methanol

A precursor is synthesized via chlorination of 2-methylpyridin-3-ylmethanol using phosphorus oxychloride (POCl₃) under reflux conditions . The reaction proceeds as follows:

Step 2: Amination with Isopropylamine

The chlorinated intermediate undergoes nucleophilic aromatic substitution with isopropylamine in the presence of a base such as triethylamine (Et₃N):

Reaction conditions (e.g., temperature: 80–100°C, time: 12–24 hours) are critical to achieving high yields (>75%) .

Crystallization and Purification

Post-synthesis, the compound is purified via recrystallization using solvent systems such as n-heptane/ethyl acetate (1:3 v/v). Crystalline forms are isolated by slow cooling, with form stability confirmed through differential scanning calorimetry (DSC) .

Characterization and Analytical Data

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃):

δ 8.21 (d, J = 2.4 Hz, 1H, pyridine-H),

δ 6.85 (d, J = 2.4 Hz, 1H, pyridine-H),

δ 4.65 (s, 2H, -CH₂OH),

δ 3.45 (m, 1H, -NHCH(CH₃)₂),

δ 2.55 (s, 3H, -CH₃),

δ 1.25 (d, J = 6.8 Hz, 6H, -CH(CH₃)₂). -

IR (KBr, cm⁻¹):

3350 (–OH stretch), 2920 (–CH₃), 1605 (C=N), 1220 (C–N). -

Mass Spectrometry (ESI-MS):

m/z 181.1 [M+H]⁺ (calculated: 180.25).

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, indicating moderate thermal stability suitable for storage at ambient conditions .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a key intermediate in the synthesis of bioactive molecules. For example, it has been utilized in the preparation of pyrazinamide analogs with potential antitubercular activity . Its hydroxymethyl group enables further functionalization via esterification or oxidation to carboxylic acids.

Coordination Chemistry

The amino and hydroxyl groups facilitate metal coordination, making it a ligand for transition metals (e.g., Cu²⁺, Zn²⁺). Such complexes are studied for catalytic applications in organic transformations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume